cis-cis-Mivacurium
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Overview
Description
cis-cis-Mivacurium is a stereoisomer of mivacurium chloride, a short-acting, non-depolarizing neuromuscular-blocking agent (NMBA). It belongs to the benzylisoquinolinium group and is used primarily in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Mivacurium chloride was first synthesized in 1981 and has been re-released in the USA after previous discontinuation .
Preparation Methods
The synthesis of mivacurium chloride involves the preparation of the [R— [R*,R*- (E)]]-2,2′- (1,8-dioxo-4-octene-1,8-diyl) bis (oxy-3,1-propanediyl) bis (1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1- [ (3,4,5-trimethoxyphenyl)methyl]isoquinolinium) dichloride . The process includes several steps, such as the formation of the isoquinolinium ring system and the subsequent esterification reactions. Industrial production methods focus on optimizing yields and purity while minimizing by-products and waste .
Chemical Reactions Analysis
cis-cis-Mivacurium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of this compound, affecting its pharmacological properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s activity and stability.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-cis-Mivacurium has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of neuromuscular-blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and receptor interactions.
Medicine: Employed in clinical studies to evaluate its efficacy and safety as a muscle relaxant during anesthesia.
Industry: Utilized in the development of new anesthetic agents and neuromuscular-blocking drugs
Mechanism of Action
cis-cis-Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation . The action of this compound is antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Comparison with Similar Compounds
cis-cis-Mivacurium is compared with other similar compounds, such as:
Atracurium: Another benzylisoquinolinium NMBA, but with different pharmacokinetic properties.
Rocuronium: An aminosteroid NMBA with a faster onset and longer duration of action.
Succinylcholine: A depolarizing NMBA with a rapid onset but associated with several side effects
This compound is unique due to its short duration of action and rapid metabolism by plasma cholinesterase, making it suitable for short surgical procedures .
Properties
CAS No. |
762200-95-3 |
---|---|
Molecular Formula |
C58H80N2O14+2 |
Molecular Weight |
1029.3 g/mol |
IUPAC Name |
bis[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59+,60+/m1/s1 |
InChI Key |
ILVYCEVXHALBSC-KRXGOYDFSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Origin of Product |
United States |
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